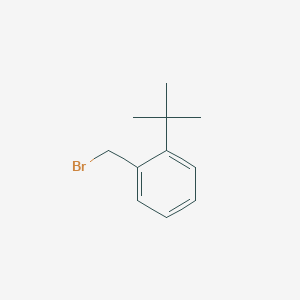
1-(Bromomethyl)-2-(tert-butyl)benzene
Vue d'ensemble
Description
1-(Bromomethyl)-2-(tert-butyl)benzene is an organic compound characterized by a bromomethyl group attached to a benzene ring, which also bears a tert-butyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(tert-butyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(tert-butyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-2-(tert-butyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed:
- Substituted benzyl derivatives from nucleophilic substitution.
- Benzaldehyde or benzoic acid from oxidation.
- Methyl-substituted benzene from reduction.
Applications De Recherche Scientifique
1-(Bromomethyl)-2-(tert-butyl)benzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2-(tert-butyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various chemical transformations.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-4-(tert-butyl)benzene: Similar structure but with the tert-butyl group in the para position.
1-(Chloromethyl)-2-(tert-butyl)benzene: Chlorine instead of bromine as the halogen.
2-(Bromomethyl)-1-(tert-butyl)benzene: Different positioning of the bromomethyl and tert-butyl groups.
Uniqueness: 1-(Bromomethyl)-2-(tert-butyl)benzene is unique due to the specific positioning of the bromomethyl and tert-butyl groups, which affects its reactivity and the types of reactions it can undergo. The steric effects of the tert-butyl group also play a significant role in determining the compound’s behavior in various chemical processes.
Propriétés
IUPAC Name |
1-(bromomethyl)-2-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMURGXQJSHZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

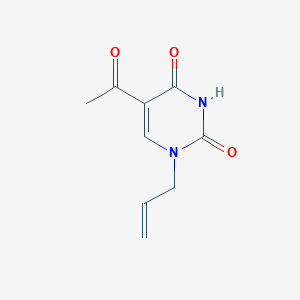



![N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2374276.png)
![hexyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2374277.png)
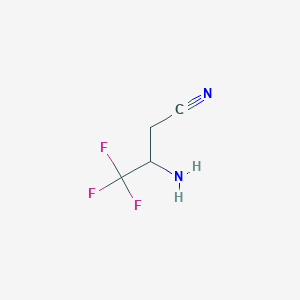
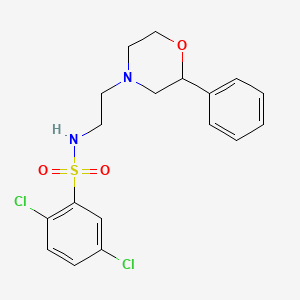
![2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2374282.png)
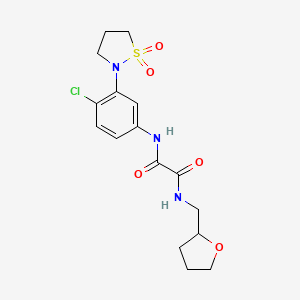
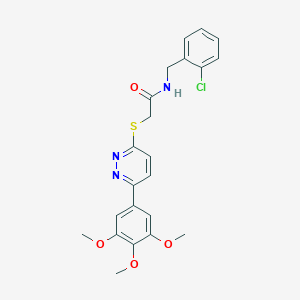
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2374289.png)
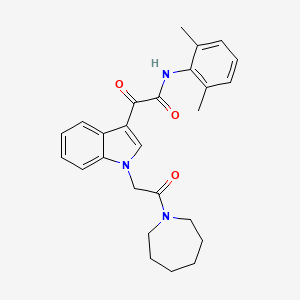
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride](/img/structure/B2374291.png)
